molecular formula C20H24ClN3O2 B247971 N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B247971
M. Wt: 373.9 g/mol
InChI Key: WDHBIVXNUTVALS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and was initially used as an insecticide. However, due to its psychoactive effects, it gained popularity as a recreational drug in the 1990s. Despite its controversial use, TFMPP has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine. These actions are thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease levels of cortisol, a hormone that is associated with stress. These effects are thought to contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has psychoactive effects, which may make it difficult to interpret the results of experiments that involve behavioral testing.

Future Directions

1. Further studies are needed to determine the specific mechanisms by which N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide exerts its anxiolytic and antidepressant effects.
2. Studies are needed to determine the safety and efficacy of N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in human subjects.
3. Further research is needed to determine the potential therapeutic applications of N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of substance abuse disorders.
4. Studies are needed to determine the effects of long-term N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide use on the brain and other organs.
5. Further studies are needed to determine the potential side effects of N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide and to develop strategies for minimizing these effects.
In conclusion, N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a synthetic compound that has potential therapeutic applications, particularly in the treatment of anxiety, depression, and substance abuse disorders. Its mechanism of action involves partial agonism at serotonin receptors and inhibition of neurotransmitter reuptake. While N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has advantages for lab experiments, its psychoactive effects are a limitation. Further research is needed to determine the safety and efficacy of N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in human subjects and to explore its potential therapeutic applications.

Synthesis Methods

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 1-(2-methoxyphenyl)piperazine, followed by acylation with propanoyl chloride. Another method involves the reaction of 2-chloroaniline with 1-(2-methoxyphenyl)piperazine in the presence of sodium hydride, followed by acylation with propanoyl chloride.

Scientific Research Applications

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may act as a serotonin receptor agonist. N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-9-5-4-8-18(19)24-14-12-23(13-15-24)11-10-20(25)22-17-7-3-2-6-16(17)21/h2-9H,10-15H2,1H3,(H,22,25)

InChI Key

WDHBIVXNUTVALS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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